molecular formula C14H18N2O B6620208 N-[1-(4-cyanophenyl)ethyl]-N-ethylpropanamide

N-[1-(4-cyanophenyl)ethyl]-N-ethylpropanamide

Cat. No.: B6620208
M. Wt: 230.31 g/mol
InChI Key: DWKWTEUVWOKIMN-UHFFFAOYSA-N
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Description

N-[1-(4-cyanophenyl)ethyl]-N-ethylpropanamide is an organic compound with the molecular formula C11H12N2O It is known for its unique chemical structure, which includes a cyanophenyl group attached to an ethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-cyanophenyl)ethyl]-N-ethylpropanamide typically involves the reaction of 4-cyanobenzaldehyde with ethylamine and propanoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of an imine intermediate, which is subsequently reduced to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-cyanophenyl)ethyl]-N-ethylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The cyanophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted cyanophenyl derivatives.

Scientific Research Applications

N-[1-(4-cyanophenyl)ethyl]-N-ethylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(4-cyanophenyl)ethyl]-N-ethylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-cyanophenyl)ethyl]-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide
  • N-[1-(4-cyanophenyl)ethyl]-2-ethyl-2-methylmorpholine-4-carboxamide

Uniqueness

N-[1-(4-cyanophenyl)ethyl]-N-ethylpropanamide stands out due to its unique combination of a cyanophenyl group and an ethylpropanamide moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-[1-(4-cyanophenyl)ethyl]-N-ethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-4-14(17)16(5-2)11(3)13-8-6-12(10-15)7-9-13/h6-9,11H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKWTEUVWOKIMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(CC)C(C)C1=CC=C(C=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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